N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 3-chlorophenyl group at position 1, an amino group at position 5, and a 3-acetylphenyl carboxamide moiety at position 2. This scaffold is structurally analogous to other 1,2,3-triazole-4-carboxamides but distinguished by its unique substitution pattern. The 3-acetylphenyl group enhances hydrophobicity, while the 3-chlorophenyl substituent may influence electronic properties and target binding .
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2/c1-10(24)11-4-2-6-13(8-11)20-17(25)15-16(19)23(22-21-15)14-7-3-5-12(18)9-14/h2-9H,19H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJZWFRODRDHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) salts under mild conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine and carboxylic acid derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds with a triazole ring exhibit significant antimicrobial properties. N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its effectiveness against various bacteria and fungi. The presence of both acetyl and amino groups enhances its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .
Anticancer Potential
The compound shows promise in anticancer research. Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways. The unique combination of functional groups in this compound may enhance its efficacy against certain cancer types .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation, making it a candidate for further investigation in inflammatory diseases .
Pharmaceutical Development
This compound is being explored for potential use in drug formulations. Its bioactive properties make it suitable for incorporation into drugs targeting infections or cancer. The compound's ability to interact with biological macromolecules allows for the development of targeted therapies that may reduce side effects associated with conventional treatments .
Material Science
The unique chemical structure of this compound opens avenues for applications in material science. Research is ongoing into its use in developing new materials with specific properties such as conductivity or fluorescence. These materials could be utilized in electronic devices or sensors due to the compound's stability and reactivity .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The 1,2,3-triazole-4-carboxamide scaffold is highly modular, allowing diverse substitutions that impact physicochemical properties and bioactivity. Key analogues include:
Physicochemical and Pharmacokinetic Profiles
- Melting Points: Analogues with halogenated aryl groups (e.g., 3b: 171–172°C, 3d: 181–183°C) exhibit higher melting points than non-halogenated derivatives (3c: 123–125°C), suggesting stronger intermolecular forces .
- Solubility: Amino-substituted triazoles (e.g., 5-amino derivatives) may exhibit better aqueous solubility due to hydrogen-bonding capacity, whereas acetyl or chloro groups reduce solubility .
Biological Activity
N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, characterized by its unique structural features which suggest significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.
Structural Overview
The compound features a triazole ring with multiple substituents:
- Acetylphenyl group
- Chlorophenyl group
- Amino group
- Carboxamide functional group
This structural diversity enhances its potential interactions with biological targets, making it a candidate for various therapeutic applications.
Biological Activity
Research indicates that compounds containing the triazole structure exhibit a range of biological activities, including:
- Anticancer Activity : A study evaluated triazole derivatives for their anticancer effects against various cancer cell lines. The results demonstrated that modifications in the triazole scaffold significantly influenced cytotoxicity and antiangiogenic properties. Specifically, the presence of an amino moiety at position 5 was crucial for enhancing anticancer activity .
- Antimicrobial Properties : Triazole derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine on the phenyl ring has been associated with increased antibacterial potency .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, its interaction with enzymes like LiTryR (Leishmania infantum Trypanothione Reductase) has been documented, indicating potential use in treating parasitic infections .
- Receptor Modulation : Binding to various receptors could modulate signaling pathways critical for cancer progression and metastasis.
Case Studies and Research Findings
Several studies have highlighted the biological potential of triazole derivatives similar to this compound:
Q & A
Q. What are the standard synthetic routes for N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide, and how are yields optimized?
The synthesis typically involves multi-step reactions, including cycloaddition and condensation. For example, triazole derivatives are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxamide formation. Evidence from related compounds (e.g., 90% yield for N-(3-acetylphenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide) highlights the use of optimized stoichiometry, temperature control (20–25°C), and purification via recrystallization (ethanol-DMF mixtures) . Yields are maximized by slow reagent addition, inert atmospheres, and catalyst selection (e.g., CuI).
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm substituent positions and hydrogen environments (e.g., δ 10.37 ppm for carboxamide protons in triazole derivatives) .
- Mass spectrometry (HRMS-ESI) : For molecular ion validation (e.g., [M+H]+ peaks matching calculated masses within 0.5 ppm error) .
- HPLC : Purity assessment (>98%) using reverse-phase columns and UV detection .
- Elemental analysis : Carbon, hydrogen, and nitrogen content verification (±0.3% tolerance) .
Q. What are the primary biological targets and mechanisms of action reported for this compound?
Triazole carboxamides often target enzymes like cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), inhibiting inflammatory mediators or epigenetic regulation. For example, related compounds show IC50 values <1 µM against HDACs via zinc-binding interactions . Specific mechanisms involve competitive inhibition at active sites, validated via enzyme kinetics (Lineweaver-Burk plots) and docking studies .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELXL refinement) resolve structural ambiguities in this compound?
SHELXL refinement leverages high-resolution X-ray data to optimize bond lengths, angles, and displacement parameters. For triazole derivatives:
- Use SHELXS for initial structure solution via direct methods.
- Apply SHELXL for anisotropic refinement of non-H atoms, incorporating hydrogen positions from geometric calculations.
- Validate with R-factor convergence (<5%) and electron density maps to resolve disorder (e.g., acetylphenyl group conformers) .
Q. What strategies address low aqueous solubility in pharmacological assays?
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) while preserving bioactivity .
- Co-solvent systems : Use DMSO-water mixtures (<0.1% DMSO to avoid cytotoxicity) .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability in vitro .
Q. How do structural modifications influence antiproliferative activity across cancer cell lines?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., 3-chlorophenyl) enhance activity in renal cancer (RXF 393) by 20% compared to methyl substituents .
- Amino group positioning : 5-amino substitution on the triazole ring improves HDAC inhibition (IC50 reduction from 2.1 µM to 0.8 µM) .
- Multi-target effects : Dual inhibition of Hsp90 and B-Raf kinase requires a balance of hydrophobic (cyclopentyl) and hydrogen-bonding (carboxamide) moieties .
Q. How should researchers resolve contradictions in bioactivity data between independent studies?
- Dose-response standardization : Re-evaluate IC50 values using consistent assay conditions (e.g., ATP concentration in kinase assays) .
- Cell line authentication : Cross-check with STR profiling to rule out contamination .
- Meta-analysis : Compare data across >3 independent studies (e.g., SNB-75 CNS cancer cell GP = -27.3% vs. -18.7% in conflicting reports) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Triazole Carboxamides
| Parameter | Optimal Condition | Impact on Yield/Purity | Source |
|---|---|---|---|
| Reaction temperature | 20–25°C | Minimizes side reactions | |
| Catalyst | CuI (5 mol%) | Accelerates cycloaddition | |
| Purification | Ethanol-DMF recrystallization | Achieves >90% purity |
Q. Table 2: Biological Activity of Structural Analogues
| Compound Modification | Target | IC50/GP% | Cell Line | Source |
|---|---|---|---|---|
| 5-Amino, 3-chlorophenyl | HDAC6 | 0.8 µM | HeLa | |
| 5-Methyl, 4-fluorophenyl | COX-2 | 1.2 µM | RAW 264.7 | |
| N-Cyclopentyl carboxamide | Carbonic anhydrase | 85% inhibition | Renal carcinoma |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
